molecular formula C13H13NO4 B1607649 Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 4561-06-2

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B1607649
CAS No.: 4561-06-2
M. Wt: 247.25 g/mol
InChI Key: CPLUGKCOXAPMON-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound with the linear formula C13H13NO4 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP), an electrophilic reagent, has been reported . Another study reported the synthesis of a compound by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H13NO4 . A related compound, (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, has a molecular formula of C19H18N2O4 and a monoisotopic mass of 338.126648 Da .


Chemical Reactions Analysis

The synthetic applications of SDDP, a related compound, have been investigated, particularly the transfer of the SP(O)(OEt)2 moiety .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The 1H NMR of related compounds has been reported, providing insights into their chemical properties .

Scientific Research Applications

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is widely used in scientific research due to its ability to act as a substrate for enzymes. It is used in the study of enzyme kinetics and in the study of enzyme inhibition. It has also been used in the study of enzyme structure and function. This compound has been used to study the effects of drugs on enzymes, as well as the effects of environmental factors on enzymes.

Mechanism of Action

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate acts as a substrate for enzymes, meaning that it binds to an enzyme and is then converted into a product by the action of the enzyme. The enzyme catalyzes the reaction by providing the necessary energy for the reaction to take place. The enzyme-substrate complex then undergoes a series of chemical reactions, which ultimately result in the formation of the product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects. It has also been shown to affect the activity of certain hormones and neurotransmitters, which can lead to changes in behavior.

Advantages and Limitations for Lab Experiments

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It is also relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate. One potential direction is to further study the effects of this compound on enzymes, hormones, and neurotransmitters. Another potential direction is to explore the use of this compound in drug design and drug delivery. Additionally, this compound could be further studied for its potential applications in the fields of biotechnology and medical research. Finally, this compound could be studied for its potential use in the development of new and improved synthetic materials.

Properties

IUPAC Name

ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLUGKCOXAPMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383888
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-06-2
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure used to prepare 1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester. Thus, a mixture of 100.0 g (0.55 mole) of 3-bromopropionic acid ethyl ester (99%, Aldrich) and 108.7 g (0.58 mole) of potassium phthalimide (98%, Aldrich) in 300 mL of dimethylformamide gave 59.4 g (44%) of crude title compound as an oily residue. A 3.0 g sample of this oil was purified by high-pressure liquid chromatography (Waters Associates Prep LC/System 500A; PrepPak® 500 silica; ethyl acetate-hexanes, 1:10). Fractions containing title compound were combined and the solvents evaporated under reduced pressure to give 2.3 g (77% recovery) of a pale-yellow oil.
[Compound]
Name
1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
108.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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